5-Bromo-8-(hydrazinylmethyl)quinoline
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Overview
Description
5-Bromo-8-(hydrazinylmethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline to produce 5-bromo-8-hydroxyquinoline, which is then converted to 5-Bromo-8-(hydrazinylmethyl)quinoline through a series of reactions involving hydrazine .
Industrial Production Methods
Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(hydrazinylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinylmethyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and nucleophiles like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-8-(hydrazinylmethyl)quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and hydrazinylmethyl groups enhance its ability to bind to biological molecules, such as enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-aminoquinoline
- 5-Bromo-8-methylquinoline
Uniqueness
5-Bromo-8-(hydrazinylmethyl)quinoline is unique due to the presence of both bromine and hydrazinylmethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(5-bromoquinolin-8-yl)methylhydrazine |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-3-7(6-14-12)10-8(9)2-1-5-13-10/h1-5,14H,6,12H2 |
InChI Key |
PEIAKDMHBFGGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CNN)Br |
Origin of Product |
United States |
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